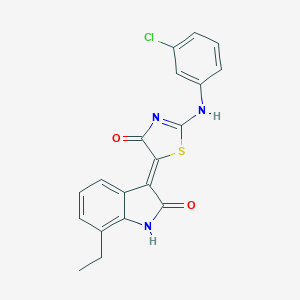![molecular formula C23H17N5O4S B308503 3-(ALLYLSULFANYL)-6-[5-(2-NITROPHENYL)-2-FURYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE](/img/structure/B308503.png)
3-(ALLYLSULFANYL)-6-[5-(2-NITROPHENYL)-2-FURYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(ALLYLSULFANYL)-6-[5-(2-NITROPHENYL)-2-FURYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes an allylthio group, a nitrophenyl-furyl moiety, and a triazino-benzoxazepine core
Métodos De Preparación
The synthesis of 3-(ALLYLSULFANYL)-6-[5-(2-NITROPHENYL)-2-FURYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Triazino-Benzoxazepine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazino-benzoxazepine core.
Introduction of the Allylthio Group: The allylthio group is introduced through a nucleophilic substitution reaction, where an allylthiol reacts with a suitable leaving group on the triazino-benzoxazepine core.
Attachment of the Nitrophenyl-Furyl Moiety: This step involves the coupling of a nitrophenyl-furyl derivative with the triazino-benzoxazepine core through a suitable coupling reaction.
Análisis De Reacciones Químicas
3-(ALLYLSULFANYL)-6-[5-(2-NITROPHENYL)-2-FURYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where leaving groups are present.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and nucleophiles like thiols or amines. Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives.
Aplicaciones Científicas De Investigación
3-(ALLYLSULFANYL)-6-[5-(2-NITROPHENYL)-2-FURYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may have applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(ALLYLSULFANYL)-6-[5-(2-NITROPHENYL)-2-FURYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
3-(ALLYLSULFANYL)-6-[5-(2-NITROPHENYL)-2-FURYL]-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE can be compared with other similar compounds, such as:
- 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methoxyphenyl)acetamide
- 5-(2-Furyl)-4-(((5-methyl-2-thienyl)methylene)amino)-4H-1,2,4-triazole-3-thiol
These compounds share structural similarities but differ in their functional groups and overall molecular architecture
Propiedades
Fórmula molecular |
C23H17N5O4S |
|---|---|
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
6-[5-(2-nitrophenyl)furan-2-yl]-3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C23H17N5O4S/c1-2-13-33-23-25-22-20(26-27-23)14-7-3-5-9-16(14)24-21(32-22)19-12-11-18(31-19)15-8-4-6-10-17(15)28(29)30/h2-12,21,24H,1,13H2 |
Clave InChI |
WCCJNEHYSYEWNU-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])N=N1 |
SMILES canónico |
C=CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Bromo-6-(3,8,8-trimethyl-1,2,3,4,6,7,8,8a-octahydro-2-naphthalenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl ethyl sulfide](/img/structure/B308423.png)
![10-Bromo-6-methyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl ethyl sulfide](/img/structure/B308426.png)

![10'-bromo-3'-(ethylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B308428.png)

![4-({3-(3,5-Dimethylphenyl)-2-[(3,5-dimethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B308430.png)
![1-[3-(ethylsulfanyl)-6-(3-methylthiophen-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308431.png)
![6-[4-(Benzyloxy)phenyl]-10-bromo-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308432.png)
![Methyl 4-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B308434.png)

![2-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-bromo-6-methoxyphenyl acetate](/img/structure/B308437.png)
![METHYL 6-METHYL-4-[4-(METHYLSULFANYL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B308438.png)
![1-[6-(6-bromo-1,3-benzodioxol-5-yl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308439.png)
![10-Bromo-3-(methylsulfanyl)-6-(3,8,8-trimethyl-1,2,3,4,6,7,8,8a-octahydro-2-naphthalenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308442.png)
